molecular formula C12H18N4O3 B5596440 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide

2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide

Cat. No. B5596440
M. Wt: 266.30 g/mol
InChI Key: UZRLCQJSZUZZOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholino acetamides, including variants similar to 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide, often involves condensation reactions, with specific methodologies tailored to enhance yield and purity. For example, Kanagarajan et al. (2010) synthesized biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides and evaluated their in vitro antibacterial and antifungal activities, indicating a step-wise synthetic approach that could be applicable to similar compounds (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide has been elucidated using various spectroscopic techniques. Dyachenko and Chernega (2006) studied the molecular and crystal structure of a closely related compound, providing insights into the arrangement and interactions within the molecule that may apply to the target compound as well (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

The chemical reactivity of morpholino acetamides involves interactions with various reagents and conditions. Farouk, Ibrahim, and El-Gohary (2021) explored the chemical behavior of related compounds, providing insights into the reactivity patterns that could be relevant for 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide (Farouk, Ibrahim, & El-Gohary, 2021).

properties

IUPAC Name

2-methoxy-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-18-8-12(17)13-7-10-6-11(15-9-14-10)16-2-4-19-5-3-16/h6,9H,2-5,7-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRLCQJSZUZZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC(=NC=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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